This compound can be sourced from various suppliers specializing in chemical products, including BenchChem and Chemsrc. It falls under the category of organic compounds, specifically esters, and is often used as an intermediate in the synthesis of more complex molecules in both research and industrial applications.
The synthesis of methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of (R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is generally catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:
In an industrial context, continuous flow reactors may be employed to enhance efficiency and yield. Optimized reaction conditions, including temperature and pressure, are crucial for ensuring high purity and yield of the final product. The typical conditions include:
The molecular structure of methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate can be described using various structural representations:
COC(=O)CC(C1=CC(=CC=C1)Cl)OThe compound features a hydroxy group (-OH) attached to a propanoate backbone, which contributes to its reactivity and potential biological activity. The presence of the chlorine atom on the phenyl ring enhances its lipophilicity, influencing its interactions in biological systems.
Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate can undergo several chemical reactions:
The mechanism of action for methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate primarily revolves around its interactions with biological targets due to its structural features. The hydroxy group may facilitate hydrogen bonding with enzymes or receptors, potentially influencing their activity.
Research indicates that this compound may exhibit enzyme inhibition properties and receptor binding capabilities, making it a candidate for further studies in pharmacology.
Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate possesses several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.64 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 180.5 °C at 760 mmHg |
| Flash Point | 72.6 °C |
| Solubility | Soluble in organic solvents |
These properties indicate that the compound is likely to behave similarly to other esters, with implications for its solubility and reactivity.
Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate has several applications across various fields:
Chiral β-hydroxycarboxylate esters represent a privileged structural motif in synthetic organic chemistry and drug design. Characterized by a hydroxyl group at the β-position relative to the carboxylate functionality, these compounds serve as versatile synthons for complex molecule assembly. The asymmetric center at C3 confers stereochemical diversity critical for biomolecular recognition, while the ester group enables straightforward derivatization. Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate exemplifies this class, integrating an aryl chlorination pattern with defined (S)-stereochemistry to optimize bioactivity profiles. Its structural complexity arises from three key elements: the β-hydroxy ester core, the stereogenic center, and the meta-chlorinated aryl substituent—each conferring distinct physicochemical and pharmacological properties [2].
β-Hydroxypropanoate esters exhibit systematic structural variations based on:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: